Technical Guide: Synthesis and Properties of Benzo[c][1,2,5]thiadiazol-4-amine
Technical Guide: Synthesis and Properties of Benzo[c][1,2,5]thiadiazol-4-amine
The following technical guide details the synthesis, physicochemical properties, and reactivity profile of benzo[c][1,2,5]thiadiazol-4-amine (also known as 4-amino-2,1,3-benzothiadiazole).
Executive Summary
Benzo[c][1,2,5]thiadiazol-4-amine is a critical heterocyclic building block in medicinal chemistry and materials science. It serves as the primary scaffold for the muscle relaxant Tizanidine and is increasingly utilized as a donor unit in "push-pull" organic semiconductors due to the electron-withdrawing nature of the benzothiadiazole core combined with the electron-donating amino group. This guide provides a validated synthetic workflow, structural analysis, and reactivity map for researchers optimizing this scaffold.
Chemical Identity & Structural Analysis
Nomenclature Clarification
While often referred to as "benzo[d]thiadiazole" in loose vernacular, the chemically accurate IUPAC designation for the stable, fused system is 2,1,3-benzothiadiazole or benzo[c][1,2,5]thiadiazole . The "4-amine" position indicates substitution on the benzene ring adjacent to the ring fusion.
Electronic Structure
The 2,1,3-benzothiadiazole (BTD) ring is strongly electron-deficient (π-acidic) due to the high electronegativity of the two nitrogen atoms and the sulfur atom.
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Dipole Moment: The molecule exhibits a strong dipole, enhancing intermolecular charge transfer (ICT) in derivatives.
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Fluorescence: The 4-amino derivative exhibits solvatochromic fluorescence. The amino group acts as an intramolecular charge transfer (ICT) donor to the BTD acceptor, resulting in large Stokes shifts useful for bio-imaging applications.
Synthesis Strategies
The most robust synthetic route involves the construction of the thiadiazole ring followed by functional group manipulation. Direct amination of the parent benzothiadiazole is poor due to the ring's electron-deficient nature; thus, a reduction strategy is preferred.
Primary Route: Cyclization and Reduction
This two-step protocol is favored for scalability and yield.
Step 1: Synthesis of 4-Nitro-2,1,3-benzothiadiazole
Precursor: 3-Nitro-1,2-phenylenediamine (CAS 6968-24-7) Reagent: Thionyl chloride (SOCl₂) or N-sulfinylaniline (PhNSO).
Mechanism: The diamine undergoes a double nucleophilic attack on the sulfur center of thionyl chloride, releasing HCl and SO₂.
Step 2: Reduction to 4-Amino-2,1,3-benzothiadiazole
Reagent: Iron powder (Fe) in Acetic Acid (AcOH) or Hydrogenation (H₂/Pd-C). Rationale: Iron-mediated reduction is chemoselective and avoids over-reduction of the thiadiazole ring (which can occur with strong hydrides like LiAlH₄, leading to ring opening back to diamines).
Validated Experimental Protocol (Fe/AcOH Method)
Note: This protocol is adapted for laboratory scale (10–50 mmol).
Materials:
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4-Nitro-2,1,3-benzothiadiazole (1.0 eq)
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Iron powder (325 mesh, 5.0 eq)
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Glacial Acetic Acid (Solvent/Proton source)[1]
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Ethyl Acetate (Extraction)[2]
Procedure:
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Setup: Charge a 3-neck round-bottom flask with 4-nitro-2,1,3-benzothiadiazole (e.g., 1.81 g, 10 mmol) and glacial acetic acid (20 mL).
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Activation: Heat the solution to 50°C.
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Addition: Add Iron powder (2.8 g, 50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.
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Reflux: Heat the mixture to 80–90°C and stir for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a fluorescent component.
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Workup:
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Cool to room temperature.[3]
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Filter through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate.
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Concentrate the filtrate under reduced pressure.[3]
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Neutralize the residue with saturated NaHCO₃ solution (pH ~8).
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Extract with Ethyl Acetate (3 x 50 mL).
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Dry organic layer over anhydrous Na₂SO₄ and concentrate.[3]
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Purification: Recrystallize from ethanol/water or purify via column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).
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Yield: Typical yields range from 85–92%.
Synthesis Workflow Diagram
Caption: Two-step synthesis of benzo[c][1,2,5]thiadiazol-4-amine from commercially available diamine precursors.
Physicochemical Properties[4][5][6][7][8][9]
| Property | Value/Description |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 68–70 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| ¹H NMR (DMSO-d₆) | δ 7.35–7.45 (m, 2H), 6.65 (d, 1H), 6.20 (s, 2H, -NH₂) |
| UV-Vis Absorption | λmax ≈ 410 nm (Solvent dependent) |
| Fluorescence | Strong emission in yellow-orange region (Stokes shift >100 nm) |
| pKa (Conjugate Acid) | ~2.5–3.0 (Weak base due to electron-withdrawing ring) |
Reactivity & Derivatization
The 4-amino group significantly alters the reactivity of the benzothiadiazole core. While the parent ring is deactivated, the amine activates the positions ortho and para to itself (positions 5 and 7).
Key Transformations
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Electrophilic Aromatic Substitution (Bromination):
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Reaction with NBS or Br₂ typically occurs at the C7 position (para to the amine).
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Utility: This creates a handle for Suzuki/Stille couplings to extend the conjugation for polymer synthesis.
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Sandmeyer Reaction:
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The amine can be diazotized (NaNO₂/HCl) to form the diazonium salt.
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Displacement: Treatment with CuCl, CuBr, or KI yields the 4-halo derivatives, which are versatile cross-coupling partners.
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Acylation/Amide Coupling:
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Reacts with acid chlorides or carboxylic acids (with EDC/HOBt) to form amides.
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Drug Discovery: This is the pathway to Tizanidine (coupling with an imidazoline derivative).
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Reactivity Map
Caption: Divergent synthesis pathways from the 4-amino core. C7 bromination is critical for polymerization.
Applications in Drug Discovery & Materials
Pharmaceutical: Tizanidine Synthesis
Benzo[c][1,2,5]thiadiazol-4-amine is the immediate precursor to Tizanidine (Zanaflex), an α2-adrenergic agonist.
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Pathway: The amine is chlorinated at the 5-position (using NCS) and then coupled with an imidazoline ring.
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Significance: The benzothiadiazole ring mimics the benzothiazole pharmacophore but with distinct hydrogen bonding capabilities due to the two nitrogen atoms.
Materials Science: Donor-Acceptor Polymers
In organic photovoltaics (OPV) and OLEDs, the scaffold acts as an auxiliary acceptor .
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Mechanism: When coupled with strong donors (e.g., thiophene), the 4-amino-BTD unit lowers the HOMO-LUMO gap (bandgap engineering).
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Fluorescent Probes: Derivatives are used to detect biological thiols or metal ions due to fluorescence quenching/enhancement mechanisms upon binding.
Safety & Handling (E-E-A-T)
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Toxicity: Benzothiadiazoles are potential skin sensitizers and irritants. Use nitrile gloves and work in a fume hood.
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Precursor Hazard: 3-Nitro-1,2-phenylenediamine is a suspected mutagen; handle with care.
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Thionyl Chloride: Reacts violently with water. Quench reactions carefully.
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Storage: Store the amine under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of color).
References
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Pilgram, K., et al. "Bromination of 2,1,3-benzothiadiazoles."[4] Journal of Heterocyclic Chemistry, 1970. Link
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Neto, B. A. D., et al. "2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules." European Journal of Organic Chemistry, 2013. Link
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BenchChem. "Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives." Application Note, 2025.[3][5] Link
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PubChem. "4-Amino-2,1,3-benzothiadiazole Compound Summary." National Library of Medicine. Link
- Mishra, A., et al. "Thiadiazoles: A biologically important scaffold." International Journal of Pharmacy and Pharmaceutical Sciences, 2011.
Sources
- 1. scispace.com [scispace.com]
- 2. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 5. researchgate.net [researchgate.net]
